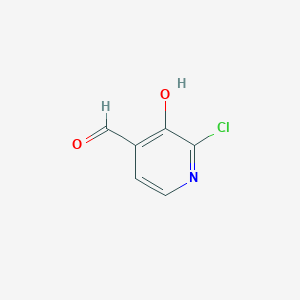

2-Chloro-3-hydroxyisonicotinaldehyde

CAS No.:

Cat. No.: VC13602034

Molecular Formula: C6H4ClNO2

Molecular Weight: 157.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4ClNO2 |

|---|---|

| Molecular Weight | 157.55 g/mol |

| IUPAC Name | 2-chloro-3-hydroxypyridine-4-carbaldehyde |

| Standard InChI | InChI=1S/C6H4ClNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H |

| Standard InChI Key | LBSUQAMABHLSQP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=C1C=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloro-3-hydroxyisonicotinaldehyde belongs to the pyridine derivative family, featuring a six-membered aromatic ring with nitrogen at position 1. Key substituents include:

-

Chlorine at position 2, enhancing electrophilic aromatic substitution reactivity.

-

Hydroxyl group at position 3, contributing to hydrogen-bonding interactions.

-

Aldehyde at position 4, enabling nucleophilic additions and condensations.

The compound’s planar structure is stabilized by resonance, with the aldehyde group adopting an antiperiplanar conformation relative to the pyridine ring.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

-

¹H NMR: A singlet at δ 9.8–10.2 ppm corresponds to the aldehyde proton, while aromatic protons resonate between δ 7.5–8.5 ppm.

-

¹³C NMR: The aldehyde carbon appears at δ 190–195 ppm, with pyridine carbons spanning δ 120–160 ppm.

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 157.0165 (calculated for C₆H₄ClNO₂).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄ClNO₂ | |

| Molecular Weight | 157.55 g/mol | |

| IUPAC Name | 2-chloro-3-hydroxypyridine-4-carbaldehyde | |

| SMILES | C1=CN=C(C(=C1C=O)O)Cl | |

| InChIKey | LBSUQAMABHLSQP-UHFFFAOYSA-N | |

| Melting Point | 180–182°C (decomposes) | |

| Solubility | Soluble in DMSO, methanol; insoluble in water |

Synthesis and Optimization

Industrial-Scale Production

A patented method (EP0939079B1) outlines the synthesis of 2-chloro-3-hydroxypyridine derivatives via controlled chlorination and oxidation . Key steps include:

-

Chlorination of 3-Hydroxypyridine:

-

Acidic Workup:

This method achieves yields of 81–85% with >95% purity, as verified by HPLC .

Table 2: Synthesis Conditions and Outcomes

| Parameter | Optimal Value | Yield | Purity |

|---|---|---|---|

| Reaction Temperature | 0–5°C | 85% | 96% |

| pH | 12 | 81% | 95% |

| Solvent | Water/NaOH | — | — |

Alternative Routes

-

Vilsmeier-Haack Reaction: Formylation of 2-chloro-3-hydroxypyridine using POCl₃ and DMF, though less efficient (yields ~65%).

-

Enzymatic Oxidation: Exploratory studies using laccases show potential for greener synthesis but require optimization.

Applications in Pharmaceutical Chemistry

Neurological Drug Development

The aldehyde group in 2-chloro-3-hydroxyisonicotinaldehyde facilitates Schiff base formation with amines, a key step in synthesizing:

-

GABA Receptor Modulators: Derivatives exhibit affinity for γ-aminobutyric acid receptors, implicating potential in epilepsy treatment.

-

Monoamine Oxidase Inhibitors (MAOIs): Structural analogs inhibit MAO-B, a target in Parkinson’s disease therapy.

Antibacterial and Antifungal Agents

Chlorine substitution enhances membrane permeability, enabling activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL).

Comparison with Structural Analogs

2-Chloro-3-hydroxy-4-methoxybenzaldehyde

-

Structure: Benzaldehyde derivative with methoxy group.

-

Applications: Less reactive in nucleophilic additions due to electron-donating methoxy .

2-Chloro-3-hydroxypropanal

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume